molecular formula C10H7ClF3IO B14035993 1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14035993
M. Wt: 362.51 g/mol
InChI Key: WKLXUYPEMLDLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a chlorine atom and a 2-iodo-3-(trifluoromethyl)phenyl group. This compound is of interest in organic synthesis, particularly in pharmaceutical intermediates, due to the versatility of its functional groups .

Properties

Molecular Formula

C10H7ClF3IO

Molecular Weight

362.51 g/mol

IUPAC Name

1-chloro-1-[2-iodo-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IO/c1-5(16)8(11)6-3-2-4-7(9(6)15)10(12,13)14/h2-4,8H,1H3

InChI Key

WKLXUYPEMLDLII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)I)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one typically involves:

  • Introduction of the trifluoromethyl group onto the aromatic ring.
  • Installation of the iodo substituent ortho to the trifluoromethyl group.
  • Formation of the propan-2-one side chain.
  • Chlorination at the α-position of the ketone.

This sequence requires careful control of reaction conditions and reagents to achieve regioselectivity and high yield.

Key Synthetic Steps and Reagents

Formation of 3-(Trifluoromethyl)phenylpropan-2-one Core

A patented process describes the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one via diazotization of 3-trifluoromethylaniline followed by reaction with isopropenyl acetate in the presence of catalytic cuprous or cupric salts and bases such as sodium acetate or bicarbonate in polar solvents (water, methanol, acetone) at 20–70°C. The product is purified by bisulfite complexation or vacuum distillation.

Step Reagents & Conditions Yield (%) Notes
Diazotization 3-trifluoromethylaniline, NaNO2, HCl, 5–10°C - Formation of diazonium salt
Coupling Isopropenyl acetate, CuCl catalyst, NaOAc, 40–60°C 41.9–59.1 Polar solvent mixture, biphasic workup
Purification Bisulfite complexation or vacuum distillation - Isolates pure ketone

This method provides the trifluoromethylated phenylpropanone intermediate, which is the backbone for further halogenation.

α-Chlorination of the Ketone

The α-chlorination of trifluoromethylated ketones is commonly performed using N-chlorosuccinimide (NCS) under reflux in cyclohexane, avoiding carcinogenic solvents like carbon tetrachloride. This step selectively introduces the chloro substituent at the α-position of the propan-2-one moiety.

Step Reagents & Conditions Yield (%) Notes
α-Chlorination NCS, cyclohexane, reflux, 3 hours High Clean α-chloroketone formation
Reduction and Work-up

Following chlorination, sodium borohydride (NaBH4) reduction in methanol under reflux is used to stabilize intermediates and facilitate purification. The reaction is carefully quenched and extracted to isolate the chlorinated ketone.

Representative Synthetic Route Summary

Step No. Reaction Type Reagents & Conditions Product/Intermediate
1 Diazotization & coupling 3-trifluoromethylaniline, NaNO2, HCl, isopropenyl acetate, CuCl catalyst, 40–60°C 1-(3-Trifluoromethyl)phenylpropan-2-one
2 Iodination KI, AlCl3, reflux in CH3CN 2-Iodo-3-(trifluoromethyl)phenylpropan-2-one
3 α-Chlorination NCS, cyclohexane, reflux This compound
4 Reduction & purification NaBH4, MeOH, reflux, aqueous work-up Purified target compound

Comprehensive Research Findings

  • The diazotization and coupling reaction is sensitive to temperature and reagent stoichiometry; excess base and catalyst improve yield and purity.
  • Iodination requires a Lewis acid catalyst and refluxing polar aprotic solvent for regioselectivity at the ortho position to trifluoromethyl.
  • α-Chlorination with NCS in cyclohexane is a safer and efficient alternative to traditional chlorination methods using carbon tetrachloride.
  • The overall yields for the multi-step synthesis range from moderate to good (40–60%), with purification steps critical to isolate the pure halogenated ketone.
  • The presence of trifluoromethyl and halogen substituents influences reactivity and stability, necessitating controlled reaction conditions.

Chemical Reactions Analysis

1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions vary based on the specific reaction pathway chosen.

Scientific Research Applications

1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can form strong interactions with target proteins or enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Physical Data Synthesis Highlights
This compound 2-I, 3-CF₃ C₁₀H₆ClF₃IO 377.51* N/A Likely involves iodination of precursor
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one 3-NO₂, 2-CF₃ C₁₀H₇ClF₃NO₃ 281.61 Density, MP, BP: N/A Multi-step substitution reactions
1-Chloro-1-(2,4-difluorophenyl)propan-2-one 2-F, 4-F C₉H₆ClF₂O 200.60 N/A Halogenation of propan-2-one derivatives
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one 3-CF₃ (fluoro at ketone position) C₁₀H₇F₄O 220.15 ¹H NMR: δ 5.73 (d, J = 48.5 Hz) HF insertion via diazo intermediates
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ C₁₀H₉F₃O 202.17 Intermediate in fenfluramine synthesis Hydrolysis and reductive amination
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-OCH₃ (hydrazinylidene moiety) C₉H₉ClN₂O₂ 212.63 Crystal structure: Monoclinic P2₁/c Reaction of diazonium salts with esters

*Calculated based on substituents and standard atomic weights.

Physicochemical and Spectroscopic Data

  • NMR Shifts: The fluoro compound in shows a distinctive doublet at δ 5.73 (J = 48.5 Hz) for the fluorine atom, whereas iodo or nitro substituents would cause significant deshielding in ¹H/¹³C NMR.
  • Crystal Packing: Hydrazinylidene derivatives (e.g., ) form hydrogen-bonded chains (N–H⋯O), influencing solubility and melting behavior .

Biological Activity

1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one, with the CAS number 1804083-87-1, is a halogenated organic compound notable for its complex structure and potential biological activities. This compound features a chloro group, an iodo group, and a trifluoromethyl substituent on a phenyl ring, which contribute to its reactivity and applicability in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C10H7ClF3IO
  • Molecular Weight : 378.51 g/mol
  • Structural Characteristics :
    • Presence of halogen atoms (Cl and I) enhances electrophilic properties.
    • The trifluoromethyl group increases lipophilicity, potentially affecting bioavailability.

Synthesis

The compound is synthesized through the reaction of 2-iodo-3-(trifluoromethyl)benzene with chloroacetone under nucleophilic substitution conditions. The synthesis can be summarized as follows:

2 Iodo 3 trifluoromethyl benzene+Chloroacetone1 Chloro 1 2 iodo 3 trifluoromethyl phenyl propan 2 one\text{2 Iodo 3 trifluoromethyl benzene}+\text{Chloroacetone}\rightarrow \text{1 Chloro 1 2 iodo 3 trifluoromethyl phenyl propan 2 one}

Research indicates that this compound acts as an electrophile, capable of reacting with nucleophiles in biological systems. This property is particularly relevant in drug development, where electrophilic compounds can interact with various biological targets, including proteins and nucleic acids.

Pharmacological Applications

This compound shows promise in several pharmacological contexts:

  • Antiviral Activity : Its structural similarity to known antiviral agents suggests potential activity against viral infections.
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving oxidative stress or disruption of cellular signaling pathways.

Study on Electrophilic Compounds

A study focusing on electrophilic compounds demonstrated that similar structures could induce ferroptosis in cancer cells. The findings suggest that compounds with electrophilic characteristics can selectively target cancer cells while sparing normal cells, which could be a significant advantage in cancer therapy .

Antimicrobial Activity

In another investigation, related trifluorinated compounds were evaluated for their antimicrobial properties. Results indicated that fluorinated compounds often exhibit enhanced antibacterial and antifungal activities due to their ability to disrupt microbial membranes .

Comparative Analysis

Compound NameMolecular FormulaNotable Features
1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-oneC10H7ClF3IODifferent positioning of iodo group
1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-oneC10H7ClF6OContains trifluoromethyl group
1-Chloro-1-(4-iodo-2-(trifluoromethoxy)phenyl)propan-2-oneC10H7ClF3IOVariation in iodo group placement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.